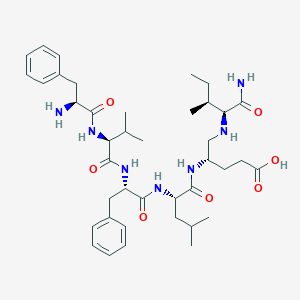
2-Pyrrolidinylphosphonic acid
Übersicht
Beschreibung
2-Pyrrolidinylphosphonic Acid is an impurity of Alendronic Acid, which is a bone resorption inhibitor used to treat postmenopausal osteoporosis . It has a molecular formula of C4H10NO3P and a molecular weight of 151.10 .
Molecular Structure Analysis
The molecular structure of 2-Pyrrolidinylphosphonic Acid is characterized by a five-membered pyrrolidine ring with a phosphonic acid group attached .Physical And Chemical Properties Analysis
2-Pyrrolidinylphosphonic Acid is a white to off-white solid. It is soluble in DMSO (sparingly, heated, sonicated), and slightly soluble in water. It has a predicted boiling point of 359.3±52.0°C and a melting point of 275°C (dec.). The predicted density is 1.42±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Complex Formation and Antioxidant Properties : 2-Pyridylethylphosphinates, which are derivatives of hydroxyalkylphosphonic acids, demonstrate potential as complexones and antioxidants. These derivatives, containing pyridine fragments, are of particular interest due to their biological activity and usage in medicine (Prishchenko et al., 2008).
Coordination Chemistry : The interaction of 2-pyrrolidine-1-hydroxymethane-1,1-diphosphonic acid with palladium(II) in aqueous solutions has been studied. This research involved pH-potentiometry, UV–Vis spectrophotometry, and NMR spectroscopy, highlighting the compound's potential in forming metal complexes (Kozachkova et al., 2020).
Stimulating Compound in Agriculture : The synthesis of 1,4-polyisoprene support of 2-chloroethylphosphonic acid (ethephon) has been explored for its stimulating effects on latex production in rubber trees. This involves chemical fixation in the polyisoprene chains to create derivatives with prolonged stimulating activity (Derouet et al., 2003).
Ligand for Metal Phosphonates : Research on 2-pyridylmethylphosphonic acid has shown its utility as a multi-dentate ligand for creating various metal phosphonates. This study provides insights into the preferred metal geometry and coordination preferences, highlighting the ligand's versatility in coordination chemistry (Zavras et al., 2011).
Quantum Chemical Investigation : The molecular properties of substituted pyrrolidinones, including [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester, have been investigated using DFT and quantum-chemical calculations. This study is significant for understanding the electronic properties and potential applications of these compounds (Bouklah et al., 2012).
Synthesis Methodology : A method for preparing 2-pyrrolidinylphosphinic acid has been developed, demonstrating its synthesis in high yield from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite. This provides a convenient approach for generating this compound and its homologues (Jiao et al., 1994).
Photophysical Properties : The effects of protonation on the photophysical properties of poly(2,5-pyridine diyl) have been explored. This study contributes to the understanding of the interaction of similar compounds with acids, affecting their optical properties (Monkman et al., 1998).
Zukünftige Richtungen
The pyrrolidine ring, a key feature of 2-Pyrrolidinylphosphonic Acid, is a versatile scaffold in drug discovery. It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, the future directions of 2-Pyrrolidinylphosphonic Acid could involve further exploration of its potential applications in medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
pyrrolidin-2-ylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTURSMUPRYMLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinylphosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)




![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)



